

Application Notes and Protocols for Z-VDVAD-FMK in Caspase-2 Inhibition

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Compound of Interest

Compound Name: Z-VDVA-(DL-Asp)-FMK

Cat. No.: B6303562 Get Quote

Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family, plays a multifaceted role in cellular processes beyond its initial characterization in apoptosis.[1][2] It functions as an initiator caspase, responding to various cellular stressors like DNA damage, endoplasmic reticulum (ER) stress, and metabolic imbalance.[3] Activation of caspase-2 is a tightly regulated process, often mediated by the formation of a large protein complex called the PIDDosome, which includes the proteins PIDD1 and RAIDD.[4][5] This complex facilitates the dimerization and subsequent auto-activation of pro-caspase-2.[2][4] Once active, caspase-2 can cleave substrates such as Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and initiating the downstream executioner caspase cascade.[4][6][7] It is also implicated in non-apoptotic functions, including cell cycle regulation, tumor suppression, and DNA repair.[1][6][7]

Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-2.[8][9][10] The fluoromethylketone (FMK) group allows the peptide to form a covalent bond with the active site of the caspase, thereby irreversibly inactivating the enzyme.[10][11] This makes Z-VDVAD-FMK a critical tool for researchers studying the specific roles of caspase-2 in various signaling pathways. While it is highly specific for caspase-2, it has been noted to inhibit caspases 3 and 7 at higher concentrations.[9]

Application Notes



Reagent Preparation and Storage

Reconstitution: Z-VDVAD-FMK is typically supplied as a lyophilized powder. It should be reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, commonly at 10 mM or 20 mM.[12][13] For example, to create a 20 mM stock solution from 1 mg of Z-VDVAD-FMK (MW: 695.73 g/mol), dissolve it in approximately 71.9 μL of DMSO.[8]

Storage:

- Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to one year or more).[13]
- Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[8][14]
- Working Solution: Immediately before use, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to 1.0%, as higher concentrations can be cytotoxic.[15][16] It is recommended to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[15]

Experimental Guidelines

- Working Concentration: The optimal working concentration of Z-VDVAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[14][16] A dose-response experiment is strongly recommended to determine the most effective concentration for a specific model system. Concentrations ranging from 2 μM to 100 μM have been reported in the literature.[8]
- Incubation Time: For maximal effect, Z-VDVAD-FMK should be added to the cell culture prior
 to the induction of apoptosis to allow for cell permeability and target engagement.[14] A preincubation period of 30 to 120 minutes is generally recommended.[14][15]

Data Presentation

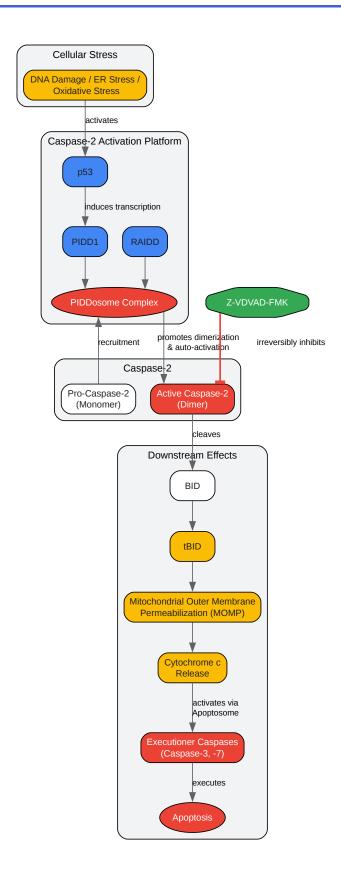


Table 1: Examples of Z-VDVAD-FMK Working Concentrations in Cell Culture

| Cell Line | Apoptotic Stimulus | Z-VDVAD- FMK Concentrati on | Incubation Time | Observed Effect | Reference |
|--------------------------------------|-----------------------|--------------------------------------|-----------------------------------------|-------------------------------------------------------------------|-----------|
| HMEC-1 | Thrombin | 2 μΜ | Not specified | Greatly inhibited Rho- kinase activity | [8] |
| Jurkat | Doxorubicin (1 μM) | 100 μΜ | 22 hours | Prevented nuclear apoptosis | [8] |
| Various | General Apoptosis | 20 μΜ | Concurrent with stimulus | Suggested concentration for Jurkat cells | [17] |
| Various | General Apoptosis | 50 nM to 100 μΜ | Typically at the start of culture | Effective range depending on cell type/stimulus | [16] |
| Bovine Brain Endothelial Cells | Oxyhemoglob in | Not specified | Not specified | Significantly reduced cell detachment and caspase-2/-3 activities | [9] |

Visualizations Caspase-2 Activation and Downstream Signaling



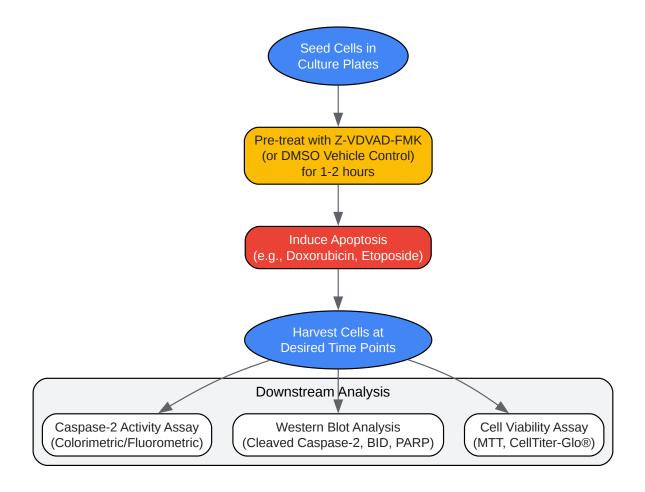


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Caption: Caspase-2 activation pathway and point of inhibition by Z-VDVAD-FMK.



Experimental Workflow



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Caption: General experimental workflow for studying caspase-2 inhibition.

Experimental Protocols

Protocol 1: General Procedure for Caspase-2 Inhibition in Adherent Cells

• Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%) overnight.



- Inhibitor Preparation: Thaw an aliquot of the Z-VDVAD-FMK stock solution (e.g., 10 mM in DMSO) and the DMSO vehicle control immediately before use.
- Pre-treatment: Dilute the Z-VDVAD-FMK stock solution and DMSO in fresh, pre-warmed culture medium to the desired final concentration (e.g., 20 μM). Remove the old medium from the cells and replace it with the medium containing the inhibitor or the DMSO vehicle control.
- Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow the inhibitor to permeate the cells.[14]
- Induction of Apoptosis: Add the apoptotic stimulus (e.g., etoposide, doxorubicin) directly to the medium at its predetermined optimal concentration.
- Incubation Post-Induction: Continue to incubate the cells for the desired period (e.g., 6, 12, or 24 hours), depending on the specific apoptosis induction protocol.
- Harvesting: Harvest the cells for downstream analysis. For adherent cells, this involves
 collecting both the floating (apoptotic) and attached cells. The attached cells can be
 detached using trypsin or a cell scraper. Pellet the cells by centrifugation.
- Downstream Analysis: Proceed with specific assays such as a caspase activity assay (Protocol 2), Western blotting (Protocol 3), or a cell viability assay (Protocol 4).

Protocol 2: Caspase-2 Activity Assay (Colorimetric)

This protocol measures caspase-2 activity based on the cleavage of a specific colorimetric substrate, such as Ac-VDVAD-pNA, which releases the chromophore p-nitroaniline (pNA).[18] [19]

- Cell Lysis:
 - Resuspend the cell pellets from Protocol 1 in 50 μL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
 - Incubate on ice for 10 minutes.
 - Centrifuge at 10,000 x g for 1 minute at 4°C.



- Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
- Assay Setup:
 - In a 96-well flat-bottom microplate, add 50 µg of protein from each sample to separate wells. Adjust the volume of each sample to 50 µL with cell lysis buffer.
 - Add 50 μL of 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT) to each well.
 - Add 5 μL of the Caspase-2 substrate Ac-VDVAD-pNA (4 mM stock solution).
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Read the absorbance at 405 nm using a microplate reader.[18] The increase
 in absorbance is proportional to the caspase-2 activity in the sample.

Protocol 3: Western Blot Analysis

This protocol allows for the detection of pro-caspase-2, its cleaved (active) fragments, and downstream cleavage events (e.g., cleaved PARP).[20][21]

- Protein Extraction: Lyse cell pellets from Protocol 1 in RIPA buffer supplemented with a protease inhibitor cocktail.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 μg) per lane onto an SDSpolyacrylamide gel. Run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Caspase-2, cleaved Caspase-2, or a downstream target like PARP or Bid. Dilute the antibody in blocking buffer and incubate overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step as described above.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the cleaved caspase-2 band and its downstream targets in the Z-VDVAD-FMK-treated samples compared to the control indicates successful inhibition.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.[22]

- Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.
- MTT Addition: After the treatment period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.[22]
- Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]
- Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[22]
- Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a
 microplate reader. A higher absorbance corresponds to greater cell viability. An increase in
 viability in the Z-VDVAD-FMK-treated group compared to the apoptosis-induced control
 demonstrates the protective effect of caspase-2 inhibition.



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